molecular formula C18H27N3O3 B4564507 3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B4564507
M. Wt: 333.4 g/mol
InChI Key: XHUONVLNLDKQDH-UHFFFAOYSA-N
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Description

3-[(Dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-keto esters. The reaction conditions often involve the use of catalysts such as silver or copper salts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-[(Dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its fungicidal activity.

    1-Phenyl-3-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.

    4-Hydroxy-3-(dicyclohexylamino)carbonyl-1-methyl-1H-pyrazole: Explored for its antimicrobial properties.

Uniqueness

3-[(Dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific structural features that allow for diverse chemical reactivity and potential applications in multiple fields. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(dicyclohexylcarbamoyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-20-12-15(18(23)24)16(19-20)17(22)21(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUONVLNLDKQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N(C2CCCCC2)C3CCCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
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3-[(dicyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid

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